molecular formula C13H8Cl4N2O B11954767 1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea CAS No. 113271-51-5

1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea

Cat. No.: B11954767
CAS No.: 113271-51-5
M. Wt: 350.0 g/mol
InChI Key: XQSDBRDTTBICDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea is a chemical compound known for its unique structure and properties It consists of two dichlorophenyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with 2,6-dichloroaniline in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides or phosgene derivatives. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-phenylurea
  • 1-(2,6-Dichlorophenyl)-3-phenylurea
  • 1-(3,4-Dichlorophenyl)-3-(4-chlorophenyl)urea

Uniqueness

1-(3,4-Dichlorophenyl)-3-(2,6-dichlorophenyl)urea is unique due to the presence of two dichlorophenyl groups, which confer specific chemical and physical properties

Properties

CAS No.

113271-51-5

Molecular Formula

C13H8Cl4N2O

Molecular Weight

350.0 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C13H8Cl4N2O/c14-8-5-4-7(6-11(8)17)18-13(20)19-12-9(15)2-1-3-10(12)16/h1-6H,(H2,18,19,20)

InChI Key

XQSDBRDTTBICDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.